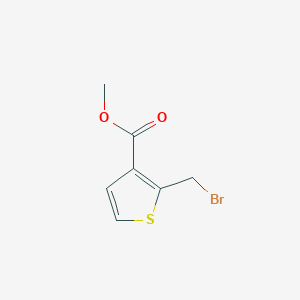

Methyl 2-(bromomethyl)thiophene-3-carboxylate

Description

Methyl 2-(bromomethyl)thiophene-3-carboxylate is a brominated thiophene derivative characterized by a bromomethyl substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. This compound is of significant interest in organic synthesis due to the electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 2-(bromomethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXMLSUIYSGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443127 | |

| Record name | Methyl 2-(bromomethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88048-78-6 | |

| Record name | Methyl 2-(bromomethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(bromomethyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or ethyl acetate under reflux conditions (70–75°C). The radical initiator generates free radicals that abstract a hydrogen atom from the methyl group of methyl 2-methylthiophene-3-carboxylate, forming a benzylic radical. Subsequent reaction with NBS introduces the bromine atom, yielding the target compound.

Key Parameters:

- Solvent: Ethyl acetate or dichloromethane

- Temperature: 70–75°C

- Reagents: NBS (1.1–1.2 equivalents), AIBN (1–2 mol%)

- Reaction Time: 4–6 hours

Purification and Yield Optimization

Post-reaction purification involves sequential washes with aqueous sodium sulfite (to remove excess bromine) and water, followed by solvent evaporation. The crude product is further purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). While yields in small-scale reactions often exceed 70%, impurities such as di-brominated byproducts may necessitate stringent chromatographic separation.

Alternative Bromination Strategies

Electrophilic Bromination with Pyridine Perbromide

Although less common for benzylic positions, electrophilic bromination using pyridine perbromide hydrobromide has been explored. This method involves dissolving the starting material in a halohydrocarbon solvent (e.g., methylene chloride) and cooling to -10–0°C before adding the brominating agent.

Example Protocol:

- Solvent: Methylene chloride (100 mL per 1 mol substrate)

- Temperature: -10°C to 0°C

- Reagents: Pyridine perbromide hydrobromide (1 equivalent)

- Workup: Extraction with dichloromethane, washing with sodium sulfite and water, distillation under reduced pressure.

Yield: 85–90% (reported for analogous thiophene brominations).

Bromination Using Liquid Bromine and Lewis Acids

Liquid bromine in the presence of Lewis acids (e.g., FeBr₃) can facilitate bromination, though this method risks over-bromination and requires meticulous temperature control.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. Continuous flow reactors have been adopted to enhance heat dissipation and minimize hazardous intermediate accumulation.

Large-Scale Radical Bromination

A typical industrial setup involves:

Challenges in Scale-Up

- Impurity Formation: Di-brominated byproducts and unreacted starting material necessitate advanced separation techniques.

- Safety: Bromine’s toxicity and corrosivity require specialized equipment (e.g., glass-lined reactors).

Comparative Analysis of Bromination Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol from the ester group.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(bromomethyl)thiophene-3-carboxylate has shown potential as a precursor for the synthesis of bioactive compounds. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity.

Case Studies

- Anticancer Agents : Research indicates that derivatives of thiophene compounds, including those based on this compound, exhibit anticancer properties. For instance, modifications to the thiophene ring have been linked to improved binding affinities to cancer-related targets such as the Mcl-1 protein, which is implicated in the survival of cancer cells .

- Anti-inflammatory Compounds : Studies have demonstrated that thiophene derivatives can possess anti-inflammatory and analgesic activities. The incorporation of the bromomethyl group enhances the reactivity of these compounds, allowing for the development of new therapeutic agents .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows chemists to employ it in various synthetic pathways.

Synthetic Routes

- Nucleophilic Substitution : The bromomethyl group can be replaced with nucleophiles such as amines or alcohols, leading to the formation of amine or alcohol derivatives. This reaction is often facilitated by conditions that promote nucleophilic attack.

- Formation of Polymers : Thiophene-based compounds are frequently used in the synthesis of conductive polymers. This compound can be polymerized to create materials with desirable electronic properties, making them suitable for applications in organic electronics and photovoltaics .

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials.

Applications

- Conductive Polymers : The compound can be polymerized to produce conductive materials that are essential in electronic devices, sensors, and solar cells. Its ability to form stable π-conjugated systems makes it ideal for these applications.

- Dyes and Pigments : Thiophenes are also known for their vibrant colors; thus, derivatives like this compound can be explored for use in dye synthesis .

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)thiophene-3-carboxylate largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Substituent Variations:

Key Observations :

Reaction Yields and Conditions:

Key Observations :

- Palladium-catalyzed cyclization is efficient for aryl/heteroaryl substituents (e.g., 86% yield for 4-bromophenyl) but less effective for bulky groups (e.g., 57% for tert-butyl) .

- Bromomethyl-containing compounds (e.g., 7a/7b in ) are synthesized via nucleophilic substitution, leveraging the reactivity of bromine as a leaving group.

Physical Properties

Melting Points and Spectral Data:

Key Observations :

Key Observations :

- Bromomethyl groups may enhance bioactivity by enabling covalent binding to biological targets, though direct evidence for the target compound is lacking.

- Amino and sulfonamido derivatives show promise in antibacterial and catalytic applications .

Biological Activity

Methyl 2-(bromomethyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit significant therapeutic potential due to their structural characteristics that allow for various interactions with biological targets. The thiophene ring system enhances drug-receptor interactions through hydrogen bonding, contributing to the pharmacological efficacy of these compounds .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiophene compounds demonstrate remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 2 µg/ml .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| This compound | S. aureus | 2 |

| This compound | E. coli | 5 |

| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Bacillus subtilis | 5 |

| 2-Butylthiophene | Salmonella typhimurium | 5 |

2. Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In vitro studies indicate that this compound can inhibit the expression of COX-2 and other inflammatory mediators .

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiophenes have been investigated for their ability to target cancer cell proliferation and apoptosis pathways. In preclinical models, certain thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Efficacy

A study involving a series of thiophene derivatives showed that modifications at specific positions on the thiophene ring could enhance anticancer activity by increasing binding affinity to cellular targets involved in tumor growth regulation. For instance, compounds with bromine substituents exhibited improved potency compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through structure-activity relationship (SAR) studies. The presence of the bromomethyl group is crucial for enhancing the compound's interaction with biological targets, thereby improving its therapeutic efficacy. Studies suggest that substituents on the thiophene ring can significantly influence both the potency and selectivity of these compounds against various biological targets .

Table 2: Structure-Activity Relationships of Thiophene Derivatives

| Substituent | Biological Activity | Observed Effect |

|---|---|---|

| Bromomethyl | Anticancer | Enhanced potency |

| Methyl | Antimicrobial | Moderate activity |

| Ethoxycarbonyl | Anti-inflammatory | Significant reduction in cytokine production |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(bromomethyl)thiophene-3-carboxylate, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves bromination of a methyl-substituted thiophene precursor. For example, using brominating agents like -bromosuccinimide (NBS) under radical initiation or light, with solvents such as CCl or DCM. Reaction yields are influenced by temperature control (25–60°C), stoichiometric ratios of the brominating agent, and the presence of radical initiators like AIBN. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- and NMR : To confirm the bromomethyl (-CHBr) group (e.g., δ ~4.3–4.6 ppm for -CHBr; δ ~30–35 ppm for CHBr).

- IR Spectroscopy : Key peaks include C=O (ester, ~1700 cm), C-Br (~550–650 cm), and aromatic C=C (~1500 cm).

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]) and bromine isotope patterns .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and bromomethyl groups. Moderate solubility is observed in THF and DCM, while it is sparingly soluble in water. Solubility tests should be conducted at 25°C using UV-Vis or gravimetric analysis for quantification .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Reactivity can be enhanced using ligands like Pd(PPh) in THF/water mixtures. Comparative studies with phenyl-substituted analogs (e.g., ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate) suggest steric hindrance from the thiophene ring may slow kinetics, requiring optimized catalyst loading .

Q. What strategies mitigate decomposition during storage of this compound?

- Methodological Answer :

- Storage Conditions : Under inert gas (N/Ar) at -20°C to prevent hydrolysis or oxidation.

- Stabilizers : Addition of radical scavengers (e.g., BHT) in stock solutions.

- pH Stability : While direct data is limited, analogs (e.g., methyl 2-(phenylsulfonyl)acetamido derivatives) show stability across pH 5–9, suggesting neutral buffers are optimal for biological studies .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or proteases). The bromomethyl group’s electron-withdrawing effect may enhance interactions with catalytic cysteine residues.

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water). Studies on similar thiophene derivatives (e.g., antitumor candidates) highlight the importance of substituent positioning for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.